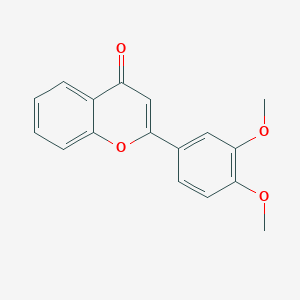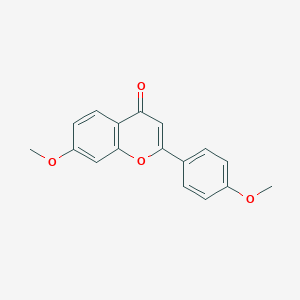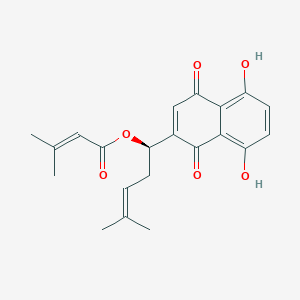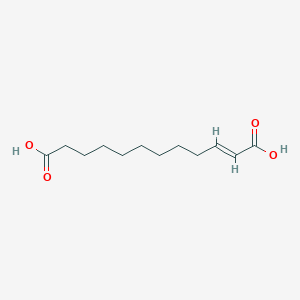
Esculentoside H
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Esculentosid H wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.
Medizin: Für seine Antitumor-, entzündungshemmenden und antioxidativen Eigenschaften untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln.
5. Wirkmechanismus
Esculentosid H entfaltet seine Wirkungen über mehrere molekulare Pfade:
Antitumoraktivität: Es hemmt die Migration von Darmkrebszellen, indem es die JNK1/2- und NF-κB-Signalwege blockiert, die an der Expression von Matrixmetalloproteinasen-9 (MMP-9) beteiligt sind.
Entzündungshemmende Wirkungen: Es reduziert Entzündungen, indem es die Freisetzung von Tumornekrosefaktor (TNF) und anderen proinflammatorischen Zytokinen hemmt.
Antioxidative Eigenschaften: Es schützt Zellen vor oxidativem Stress, indem es freie Radikale einfängt und die Aktivität von antioxidativen Enzymen verstärkt.
Wirkmechanismus
Target of Action
Esculentoside H (EsH) primarily targets JNK1/2 , NF-κB , and Matrix Metalloproteinases-9 (MMP-9) . These targets play a crucial role in various cellular processes. For instance, JNK1/2 and NF-κB are involved in signaling pathways that regulate cell proliferation, differentiation, and apoptosis. MMP-9, on the other hand, is involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
This compound (EsH) interacts with its targets by blocking the JNK1/2 and NF-κB signaling pathways, thereby inhibiting the expression of MMP-9 . This interaction results in the suppression of colon cancer cell migration .
Biochemical Pathways
This compound (EsH) affects the JNK1/2 and NF-κB signaling pathways . By blocking these pathways, EsH inhibits the expression of MMP-9, which is mediated by these signals . Additionally, EsH has been found to protect the blood-brain barrier after cerebral ischemia/reperfusion through the TLE1/PI3K/AKT signaling pathway .
Result of Action
The molecular and cellular effects of this compound’s action include anti-tumor activity, which is related to its capacity for TNF release . It also reduces PANoptosis and protects the blood-brain barrier after cerebral ischemia/reperfusion .
Biochemische Analyse
Biochemical Properties
Esculentoside H plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits the activity of matrix metalloproteinases-9 (MMP-9) by blocking the JNK1/2 and NF-κB signaling pathways . This inhibition is significant in preventing the migration of colon cancer cells. Additionally, this compound has been shown to modulate the release of tumor necrosis factor (TNF), contributing to its anti-tumor activity .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In colon cancer cells, it suppresses migration by inhibiting MMP-9 expression through the JNK1/2 and NF-κB pathways . In cerebral ischemia/reperfusion injury models, this compound protects the blood-brain barrier by reducing PANoptosis and neuronal death . It also influences cell signaling pathways, gene expression, and cellular metabolism, highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key signaling pathways. By blocking JNK1/2 and NF-κB-mediated MMP-9 expression, this compound inhibits the migration of cancer cells . Additionally, it modulates the release of TNF, which plays a role in its anti-tumor activity . In cerebral ischemia/reperfusion injury, this compound exerts protective effects through the TLE1/PI3K/AKT signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, providing sustained protection against cellular damage
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert protective effects, such as reducing neuronal death and protecting the blood-brain barrier in cerebral ischemia/reperfusion injury models . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MMP-9 and modulates signaling pathways like JNK1/2 and NF-κB These interactions influence metabolic flux and metabolite levels, contributing to its diverse biological activities
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the therapeutic potential of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles, where it exerts its effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Esculentoside H is typically extracted from the roots of Phytolacca esculenta. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material .
Industrial Production Methods: Large-scale production of this compound involves the cultivation of Phytolacca esculenta plants, followed by the extraction and purification of the compound using industrial solvents and chromatography techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Esculentosid H unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden, um Esculentosid H zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann Oxidation hydroxylierte Derivate ergeben, während Reduktion deoxygenierte Formen von Esculentosid H erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Esculentosid H gehört zu einer Gruppe von Triterpensaponinen, die aus Phytolacca esculenta isoliert wurden. Ähnliche Verbindungen umfassen:
Esculentosid A: Bekannt für seine entzündungshemmenden und antiapoptotischen Wirkungen.
Esculentosid B: Zeigt eine mäßige zytotoxische Aktivität gegen bestimmte Krebszelllinien.
Jaligonsäure: Ein weiteres Triterpenoid mit potenziellen Antikrebs-Eigenschaften.
Einzigartigkeit von Esculentosid H: Esculentosid H zeichnet sich durch seine starke Antitumoraktivität und seine Fähigkeit aus, die Migration von Krebszellen über spezifische molekulare Pfade zu hemmen .
Eigenschaften
IUPAC Name |
2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H76O21/c1-43(41(61)63-6)11-13-48(42(62)69-40-36(60)33(57)30(54)25(18-50)66-40)14-12-46(4)21(22(48)15-43)7-8-28-44(2)16-23(52)37(45(3,20-51)27(44)9-10-47(28,46)5)68-38-34(58)31(55)26(19-64-38)67-39-35(59)32(56)29(53)24(17-49)65-39/h7,22-40,49-60H,8-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCUBQIHIKJPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H76O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
989.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phytolaccasaponin B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66656-92-6 | |
| Record name | Phytolaccasaponin B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 220 °C | |
| Record name | Phytolaccasaponin B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the mechanism of action of Esculentoside H and its downstream effects in cancer cells?
A1: this compound (EsH) exhibits anti-cancer activity, particularly in colon cancer cells. It suppresses the expression and secretion of matrix metalloproteinases-9 (MMP-9), a key player in tumor cell migration and invasion. [] This suppression is mediated through the inhibition of the JNK1/2 and NF-κB signaling pathways. [] EsH blocks the phosphorylation of JNK induced by phorbol 12-myristate 13-acetate (PMA), preventing the nuclear translocation of NF-κB, which in turn downregulates MMP-9 expression. []
Q2: How does this compound induce Tumor Necrosis Factor (TNF) release and how does its kinetics differ from lipopolysaccharides (LPS)?
A2: this compound (EsH) can stimulate murine peritoneal macrophages to release TNF in a dose-dependent manner. [] Unlike LPS, which induces a rapid increase in TNF release within the first 6 hours, EsH triggers a gradual increase, reaching peak levels around 24 hours after stimulation. [] This suggests a distinct mechanism of action for EsH in inducing TNF release compared to LPS.
Q3: What is the structural characterization of this compound?
A3: this compound is a water-soluble saponin. Its structure is characterized as 3-O-[β-D-glucopyranosyl-(1→4)-β-D-xylopyranosyl]-28-O-β-D-glucopyranosylphytolaccagenin. []
Q4: What analytical methods are employed to study the pharmacokinetics of this compound and other triterpenoids from Phytolacca acinosa?
A4: Ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS) is utilized to quantify this compound and other triterpenoids in rat plasma after oral administration of Phytolacca acinosa. [] This method enables the comparative pharmacokinetic analysis of raw and vinegar-processed forms of the herb. []
Q5: What is known about the bioavailability of this compound and how does processing of Phytolacca acinosa affect it?
A5: Pharmacokinetic studies in rats indicate that vinegar-processing of Phytolacca acinosa can significantly reduce the oral bioavailability of this compound. [] Specifically, the area under the curve (AUC0→t) and peak concentration (Cmax) values of this compound were notably lower in the vinegar-processed group compared to the raw herb group. []
Q6: Are there any known effects of this compound on immune responses beyond TNF induction?
A6: Research shows that this compound can enhance the production of Interleukin-3 (IL-3) and Interleukin-6 (IL-6) from mouse spleen cells activated by Concanavalin A (ConA). [] This effect is accompanied by an increase in IL-3 and IL-6 mRNA expression, suggesting that EsH might modulate immune responses by influencing cytokine production at the transcriptional level. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)





